4-Hydroxypiperidine-1-carbaldehyde
Description
Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry
Piperidine and its derivatives are fundamental building blocks in modern organic synthesis. nih.gov These six-membered heterocyclic amines, containing five methylene (B1212753) bridges and one amine bridge, are integral to the structure of numerous pharmaceuticals and alkaloids. nih.govijnrd.org The piperidine skeleton is a privileged structure in medicinal chemistry, known for enhancing membrane permeability, receptor binding, and metabolic stability of bioactive molecules. researchgate.net Consequently, the development of efficient methods for synthesizing substituted piperidines is a critical area of research in contemporary organic chemistry. nih.gov The versatility of piperidine derivatives extends to their use as solvents, bases in chemical reactions, and as intermediates in the synthesis of agrochemicals and specialty chemicals. ijnrd.org
Overview of the 4-Hydroxypiperidine (B117109) Core Structure in Chemical Research
The 4-hydroxypiperidine core structure is a key intermediate in the synthesis of a wide array of bioactive compounds. guidechem.com First synthesized in the mid-20th century, this derivative of piperidine features a hydroxyl group at the 4-position of the piperidine ring, a structural feature that opens new avenues for chemical modification and the development of novel pharmaceuticals. guidechem.com The molecular structure and spectroscopic properties of 4-hydroxypiperidine have been extensively studied. sigmaaldrich.comscientificlabs.co.uk Notably, compounds containing a substituted 4-piperidinol core have been identified as potent antagonists of the human H3 receptor, highlighting the therapeutic potential of this scaffold. sigmaaldrich.comscientificlabs.co.uk
Academic Relevance of N-Formylation in Piperidine Chemistry
N-formylation, the process of adding a formyl group to the nitrogen atom of an amine, is a synthetically significant reaction in organic chemistry. ccspublishing.org.cn N-formamides, the products of this reaction, are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. ccspublishing.org.cn In the context of piperidine chemistry, N-formylation is crucial for creating derivatives like N-formylpiperidine, which serves as a polar aprotic solvent with superior hydrocarbon solubility compared to other amide solvents like dimethylformamide (DMF). wikipedia.org Recent research has focused on developing efficient and environmentally friendly methods for N-formylation, including visible-light photocatalysis, to produce N-formylpiperidine and its derivatives. ccspublishing.org.cn
Chemical Profile of 4-Hydroxypiperidine-1-carbaldehyde
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 141047-46-3 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| SMILES | O=CN1CCC(O)CC1 |
Data sourced from Biosynth biosynth.com
Synthesis and Research Applications
The synthesis of this compound is a topic of interest in academic and industrial research. It serves as a crucial building block for more complex molecules. For instance, it is a reactant in the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, and inhibitors of M-tropic (R5) HIV-1 replication. sigmaaldrich.com
Spectroscopic and Physicochemical Data
The characterization of this compound involves various spectroscopic techniques. While specific spectral data for this compound is not detailed in the provided search results, the molecular structure and vibrational spectra of the parent compound, 4-hydroxypiperidine, have been studied. sigmaaldrich.comscientificlabs.co.uk The boiling point of 4-hydroxypiperidine is reported as 108-114 °C at 10 mmHg. sigmaaldrich.comsigmaaldrich.com
Properties
IUPAC Name |
4-hydroxypiperidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-7-3-1-6(9)2-4-7/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCVNPHTSWKTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569530 | |
| Record name | 4-Hydroxypiperidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141047-46-3 | |
| Record name | 4-Hydroxypiperidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydroxypiperidine 1 Carbaldehyde and Precursors
Strategies for the Construction of the 4-Hydroxypiperidine (B117109) Ring System
The construction of the 4-hydroxypiperidine ring is a key step in the synthesis of numerous pharmaceutical agents. Various synthetic strategies have been devised to afford this important structural motif, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.
Intramolecular Cyclization Approaches to Piperidines
Intramolecular cyclization represents a powerful strategy for the formation of the piperidine (B6355638) ring. One notable example is the Dieckmann condensation, a base-mediated intramolecular cyclization of a diester to form a β-keto ester. This approach was utilized in the synthesis of a key piperidin-4-one intermediate, which could then be reduced to the corresponding 4-hydroxypiperidine. beilstein-journals.org The reaction sequence involved the Michael addition of an amine to an acrylate, followed by N-protection and subsequent Dieckmann cyclization to yield the piperidin-4-one. beilstein-journals.org This was followed by decarboxylation to afford the desired substituted piperidone. beilstein-journals.org
Another approach involves the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines. This method leads to the formation of thiadiazine 1-oxides through the hydrolysis of the cyano group and subsequent intramolecular cyclocondensation. nih.gov
Metal-Catalyzed Cyclization and Annulation Reactions
Metal-catalyzed reactions offer efficient and often highly stereoselective routes to substituted piperidines. Copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones has been shown to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov This method provides a direct route to functionalized piperidine rings.
Furthermore, metal triflates, such as scandium(III) triflate and copper(II) triflate, have been employed to catalyze the nucleophilic substitution of 2-methoxy- and 2-acyloxypiperidines. acs.org These reactions, using silyl (B83357) enolates as nucleophiles, can proceed with high diastereoselectivity, providing either cis or trans products depending on the substrate. acs.org
Aza-Prins Cyclization for the Expedient Synthesis of 4-Hydroxypiperidines
The aza-Prins cyclization is a prominent method for synthesizing 4-hydroxypiperidines. This reaction involves the condensation of an amine with an aldehyde, followed by cyclization of the resulting iminium ion with an alkene. It has been used to create a variety of substituted 4-hydroxypiperidines, including those with quaternary stereocenters at the C4 position. rsc.orgrsc.org The reaction can be promoted by both Brønsted and Lewis acids. researchgate.net The use of Lewis acids with non-nucleophilic anions can favor the formation of 4-hydroxypiperidines over the corresponding 4-halopiperidines. rsc.org
Researchers have demonstrated a highly diastereoselective synthesis of cis-4-hydroxypiperidines using this method. rsc.orgrsc.org The reaction between gem-disubstituted homoallylic amines and glyoxal-type precursors has been shown to proceed with high yields and diastereoselectivity. rsc.org Furthermore, the use of iron(III) salts as catalysts in a silyl aza-Prins cyclization has been developed for the synthesis of tetrahydroazepines, highlighting the versatility of this general approach. nih.gov
A variety of catalysts have been explored for the aza-Prins cyclization, including phosphomolybdic acid, which has been shown to be an effective catalyst for the preparation of 4-hydroxypiperidines in good yields and with high selectivity under mild conditions. researchgate.net
Reductive Amination and Related Condensation Reactions for Piperidine Formation
Reductive amination is a versatile and widely used method for the synthesis of amines, including the formation of the piperidine ring. youtube.com This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com A variety of reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selective reduction of the iminium ion in the presence of the starting carbonyl compound. youtube.com
A specific example of this strategy involves the condensation of γ,δ-unsaturated amines with aldehydes in an acidic aqueous solution to form 4-hydroxypiperidine derivatives. google.com This process begins with the partial reduction of β,γ-unsaturated nitriles to the corresponding γ,δ-unsaturated amines using catalytically activated hydrogen. google.com These amines are then condensed with an aldehyde at a pH of 2-4 to yield the 4-hydroxypiperidine ring. google.com
A ruthenium-catalyzed reductive amination has also been developed that utilizes water as both a hydrogen source and a solvent, operating under mild, ambient conditions. rsc.org
Multicomponent Reactions for the Assembly of Complex Piperidine Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. nih.gov This approach is particularly valuable for generating libraries of structurally diverse molecules for drug discovery. nih.gov
The Ugi reaction is a well-known four-component reaction that combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov This reaction is highly versatile and can be used to create a wide variety of heterocyclic structures, including those containing a piperidine ring, through subsequent cyclization steps. beilstein-journals.orgbeilstein-journals.org
Another important MCR is the Hantzsch pyridine (B92270) synthesis, which has been adapted to produce 1,4-dihydropyridine (B1200194) derivatives. beilstein-journals.org While not directly forming a piperidine, this reaction highlights the power of MCRs in constructing six-membered nitrogen-containing heterocycles.
The Passerini reaction, a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide, can also be used to generate complex acyclic structures that can serve as precursors for piperidine synthesis. beilstein-journals.org
Oxidative Amination Routes to Substituted Piperidines
While less common than other methods, oxidative amination can also be employed for the synthesis of piperidine derivatives. These reactions typically involve the formation of a carbon-nitrogen bond through an oxidative process. Although specific examples directly leading to 4-hydroxypiperidine-1-carbaldehyde are not prevalent in the provided context, the general principle of oxidative amination represents a potential, albeit less explored, avenue for the construction of substituted piperidine rings.
Data Tables
Table 1: Key Synthetic Reactions for 4-Hydroxypiperidine Ring Formation
| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Reference(s) |
| Intramolecular Cyclization (Dieckmann) | Diester | Base | β-keto ester (piperidin-4-one precursor) | beilstein-journals.org |
| Metal-Catalyzed Cyclization | α,β-unsaturated amide, ketone | Cu(I) | 4-hydroxypiperidin-2-one | nih.gov |
| Aza-Prins Cyclization | Homoallylic amine, aldehyde | Brønsted or Lewis Acid | 4-hydroxypiperidine | rsc.orgrsc.orgresearchgate.net |
| Reductive Amination | γ,δ-unsaturated amine, aldehyde | Acid, reducing agent | 4-hydroxypiperidine | youtube.comgoogle.com |
| Multicomponent Reaction (Ugi) | Amine, carbonyl, isocyanide, carboxylic acid | None (often) | bis-amide (piperidine precursor) | nih.govbeilstein-journals.org |
Compound List
Direct Synthesis of this compound
The most direct route to this compound involves the introduction of a formyl group onto the nitrogen atom of 4-hydroxypiperidine. This transformation, known as N-formylation, leverages the inherent nucleophilicity of the secondary amine.
N-formylation is a crucial transformation in organic synthesis, as formamides are important intermediates for pharmaceuticals and serve as valuable reagents. ccspublishing.org.cn Various protocols have been developed for the N-formylation of secondary amines like piperidine, often utilizing methanol (B129727) as a sustainable C1 source. acs.org
Catalytic systems employing transition metals have proven effective. For instance, a ruthenium-N-heterocyclic carbene complex can catalyze the dehydrogenation of methanol to form an aldehyde in situ, which then reacts with the amine to yield the corresponding formamide (B127407). acs.org Bimetallic nanoparticles, such as AuPd–Fe₃O₄, also facilitate the oxidative N-formylation of secondary amines with methanol at room temperature, using oxygen as a green oxidant. nih.govproquest.com This method benefits from the synergistic effects of the bimetallic catalyst and the magnetic recyclability of the Fe₃O₄ support. nih.gov Another approach involves a continuous microflow visible-light photocatalytic strategy, which can achieve high yields and selectivity under mild conditions using an organic dye photocatalyst. ccspublishing.org.cn Traditional methods using formic acid can also be employed, sometimes under neat (solvent-free) conditions, offering a clean and efficient procedure. scholarsresearchlibrary.com
Table 1: Comparison of Catalytic N-Formylation Methods for Secondary Amines
| Catalyst System | C1 Source | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium-NHC complex | Methanol | 125 °C | Homogeneous catalysis, good for various amines. | acs.org |
| AuPd–Fe₃O₄ Nanoparticles | Methanol | Room Temperature, O₂ | Heterogeneous, recyclable catalyst, mild conditions. | nih.govproquest.com |
| Eosin Y (Photocatalyst) | Phenylacetaldehyde/O₂ | 38 °C, Visible Light, Microflow | Metal-free, efficient mass/light transfer, high selectivity. | ccspublishing.org.cn |
| None (Neat) | Formic Acid | 60 °C | Solvent-free, simple work-up, chemoselective for amines. | scholarsresearchlibrary.com |
The functionalization of piperidine derivatives can occur at the nitrogen atom or at various carbon positions (C2, C3, C4) on the ring. Achieving regioselectivity is paramount for synthesizing a specific target molecule. The N-formylation of 4-hydroxypiperidine is an example of highly regioselective functionalization. The nitrogen atom, being a secondary amine, is significantly more nucleophilic and basic than the hydroxyl group or the C-H bonds of the ring, directing the formylation to occur exclusively at the nitrogen under most conditions.
While N-functionalization is often straightforward, selective C-H functionalization of the piperidine ring is more challenging due to the similar reactivity of the C-H bonds. nih.gov For example, direct C-H functionalization at the C3 position is often disfavored due to the deactivating inductive effect of the nitrogen atom. nih.gov Therefore, indirect strategies, such as the functionalization of a tetrahydropyridine (B1245486) precursor followed by reduction, are often employed to access C3-substituted piperidines. nih.gov This inherent difficulty in C-H activation highlights the high degree of regioselectivity achieved in N-formylation, where the electronic properties of the amine dictate the reaction site.
Stereoselective Synthesis and Chiral Control in 4-Hydroxypiperidine Derivatives
Accessing enantiomerically pure substituted piperidines is crucial for pharmaceutical development. This often requires the synthesis of chiral precursors to this compound, such as those containing additional carboxylic acid functionalities. Methodologies for achieving this include diastereoselective synthesis, kinetic resolution, and asymmetric synthesis.
Diastereoselective synthesis aims to create a specific stereoisomer from a molecule with multiple chiral centers. Several strategies have been developed to synthesize 4-hydroxypiperidine carboxylic acid derivatives (hydroxypipecolic acids) with high diastereoselectivity.
One method involves a copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones, which produces 4-hydroxypiperidin-2-ones in a highly diastereoselective manner. nih.gov These lactams are valuable precursors to the desired carboxylic acids. Another approach utilizes a diastereoselective epoxidation of an enantiomerically pure cyclic enamide to produce (2S,5R)-5-hydroxypipecolic acid. nih.gov Furthermore, a modular strategy starting from a chiral amino acid has been developed to access an orthogonally protected piperidine-2,3,6-tricarboxylate as a single diastereomer on a large scale. acs.org This intermediate can then be selectively functionalized. acs.org A different route employs a stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative from acyclic β-enaminoesters derived from (R)-(+)-2-phenylglycinol. rsc.org
Table 2: Diastereoselective Strategies for Hydroxypipecolic Acid Precursors
| Methodology | Key Intermediate | Key Features | Reference |
|---|---|---|---|
| Cu(I)-Catalyzed Reductive Aldol Cyclization | 4-Hydroxypiperidin-2-one | High diastereoselectivity in cyclization. | nih.gov |
| Diastereoselective Epoxidation | Cyclic Enamide Epoxide | Creates (2S,5R)-5-hydroxypipecolic acid derivatives. | nih.gov |
| Modular [4+2] Cyclization | Piperidine Tricarboxylate | Scalable, single diastereomer from chiral pool. | acs.org |
| Corey–Chaykovsky Ring-Closing | Zwitterionic Bicyclic Lactam | Generates multiple stereocenters with high diastereoselectivity. | rsc.org |
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. It relies on the differential reaction rate of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. nih.gov
One prominent method is the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation. nih.govnih.gov This approach uses a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid to acylate one enantiomer of the piperidine faster than the other, achieving high selectivity factors (s up to 52). nih.govnih.gov Another strategy employs the chiral base n-BuLi in combination with the chiral ligand sparteine (B1682161) to deprotonate one enantiomer of an N-Boc-2-arylpiperidine preferentially, allowing for the recovery of the unreacted enantiomer with high enantiomeric excess. whiterose.ac.ukacs.org
Enzymatic kinetic resolution offers a green and highly selective alternative. nih.gov Lipases, for example, can be used for the enantioselective acylation of piperidine derivatives. nih.govacs.org In one case, the lipase (B570770) from Toyobo (LIP-300) was used with trifluoroethyl isobutyrate as the acylating agent to resolve piperidine atropisomers, which are key intermediates for pharmaceutical synthesis. nih.govacs.org
Table 3: Kinetic Resolution Methods for Piperidine Derivatives
| Method | Reagent/Catalyst | Substrate Type | Key Outcome | Reference |
|---|---|---|---|---|
| Enantioselective Acylation | Chiral Hydroxamic Acid / NHC | Disubstituted Piperidines | High selectivity factors (s up to 52). | nih.govnih.gov |
| Asymmetric Deprotonation | n-BuLi / Sparteine | N-Boc-2-arylpiperidines | High enantiomeric ratios of recovered starting material. | whiterose.ac.ukacs.org |
| Enzymatic Acylation | Lipase (e.g., Toyobo LIP-300) | Piperidine Atropisomers | High enantiomeric excess of acylated product and remaining amine. | nih.govacs.org |
| Enzymatic Hydrolysis | Pig Liver Esterase | 2-Piperidineethanol Esters | Resolution of a flexible primary alcohol two carbons from the stereocenter. | nih.gov |
Asymmetric synthesis involves constructing the chiral piperidine ring from achiral or prochiral starting materials, setting the desired stereochemistry during the ring-formation process. This approach avoids the 50% theoretical yield limit of kinetic resolution and is often more efficient for large-scale production.
A variety of methods exist for the asymmetric synthesis of piperidines. nih.gov One strategy involves an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines with high yields and excellent chirality retention. rsc.org Another powerful method is the double reduction of pyridine derivatives, where an initial reduction is followed by a second, asymmetric hydrogenation using a chiral ruthenium(II) or rhodium(I) catalyst. nih.gov
More recent advances include chemo-enzymatic approaches. A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Additionally, modular approaches, such as a gold-catalyzed cyclization of N-homopropargyl amides followed by a spontaneous Ferrier rearrangement, provide a flexible and highly diastereoselective route to substituted piperidin-4-ols. nih.gov
Chemical Reactivity and Mechanistic Investigations of 4 Hydroxypiperidine 1 Carbaldehyde
Reactivity of the Hydroxyl Group at C-4
The secondary hydroxyl group located on the piperidine (B6355638) ring is a key site for a variety of chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the N-formyl group, which can affect the nucleophilicity of the oxygen atom.
Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety
The hydroxyl group of 4-hydroxypiperidine (B117109) derivatives can undergo nucleophilic substitution, typically after activation to a better leaving group. While direct displacement of the hydroxyl group is unfavorable, its conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide enhances its susceptibility to substitution by a range of nucleophiles.
For related N-protected 4-hydroxypiperidines, such as the N-Boc analogue, the hydroxyl group can be substituted with other functional groups using appropriate reagents. nih.gov Common transformations include the use of thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for conversion to the corresponding chlorides and bromides. These halogenated intermediates are then susceptible to displacement by various nucleophiles. The principles of these reactions, including SN2-type mechanisms, are broadly applicable, although the specific electronic and steric environment of the N-formyl derivative will influence reaction rates and yields.
Esterification and Etherification Transformations
The hydroxyl group of 4-hydroxypiperidine-1-carbaldehyde readily participates in esterification and etherification reactions, common transformations for alcohols.
Esterification: The formation of esters can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Acid catalysis is often employed when using carboxylic acids to protonate the carbonyl oxygen of the acid, making it more electrophilic. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the liberated acid, provides an efficient route to the corresponding esters. For instance, in the synthesis of related 4-anilidopiperidine compounds, N-acylation is a key step, demonstrating the general reactivity of the piperidine scaffold in forming amide and ester linkages. nih.gov
Etherification: Ether synthesis, such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The electron-withdrawing N-formyl group can increase the acidity of the C-4 hydroxyl proton, potentially facilitating alkoxide formation under milder conditions compared to simple secondary alcohols.
The following table summarizes typical conditions for these transformations, based on general principles and reactions of similar substrates.
| Reaction Type | Reagent(s) | Catalyst/Base | Product |
| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | 4-Acyloxypiperidine-1-carbaldehyde |
| Acid Chloride | Base (e.g., Pyridine) | 4-Acyloxypiperidine-1-carbaldehyde | |
| Acid Anhydride | Base (e.g., Pyridine) | 4-Acyloxypiperidine-1-carbaldehyde | |
| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | 4-Alkoxypiperidine-1-carbaldehyde |
Copper-Catalyzed N- versus O-Arylation Studies
The arylation of ambident nucleophiles like 4-hydroxypiperidine derivatives is a significant area of study, as the regioselectivity (N- vs. O-arylation) can be controlled by the choice of catalyst and reaction conditions. While the parent 4-hydroxypiperidine can be used in studies of copper-catalyzed N- versus O-arylation, the presence of the N-formyl group in this compound fundamentally alters this reactivity. nih.gov
Since the nitrogen atom is already part of a formamide (B127407), it is no longer a nucleophilic site for arylation. Therefore, copper-catalyzed coupling reactions with aryl halides will exclusively occur at the hydroxyl group, leading to O-arylation products. These reactions, often a variation of the Ullmann condensation, typically employ a copper(I) or copper(II) catalyst, a ligand, and a base. Mild and efficient copper-catalyzed procedures have been developed for the N-arylation of various nitrogen heterocycles and the O-arylation of alcohols. nih.govrsc.org For example, the hydroxylation of aryl halides to phenols can be achieved using a Cu₂O catalyst with a 4,7-dihydroxy-1,10-phenanthroline ligand in water. rsc.org A similar system could be adapted for the O-arylation of this compound.
The general mechanism involves the formation of a copper-alkoxide species, which then undergoes reductive elimination with an aryl halide to form the C-O bond and regenerate the catalyst.
Table of O-Arylation Reaction Components:
| Component | Example | Role |
| Aryl Halide | Iodobenzene, Bromobenzene | Aryl group source |
| Copper Catalyst | CuI, Cu₂O, CuCl | Facilitates C-O bond formation |
| Ligand | Phenanthroline derivatives, Phosphines | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the hydroxyl group |
| Solvent | Toluene, Dioxane, DMF | Reaction medium |
Reactivity of the N-Formyl Group
The N-formyl group, a tertiary amide, exhibits its own characteristic reactivity, which is distinct from that of the hydroxyl group. It can be manipulated, used as a formylating agent, or cleaved entirely.
Formyl Group Manipulations and Derivatizations
The N-formyl group is generally stable but can participate in specific reactions. fishersci.comcdhfinechemical.com As an amide, the carbonyl carbon is electrophilic, though less so than in ketones or aldehydes due to resonance with the nitrogen lone pair.
One notable reaction is its use as a formyl transfer agent . In the presence of highly nucleophilic organometallic reagents, such as Grignard reagents or organolithium compounds, N-formylpiperidine (a close analogue) can deliver its formyl group to produce an aldehyde. wikipedia.org This reactivity suggests that this compound could potentially act as a formylating agent, although the hydroxyl group might interfere or require protection.
N-formylpiperidine + R-MgX → R-CHO + Piperidine-MgX salt wikipedia.org
Furthermore, the N-formyl group can direct reactions at the adjacent C-2 position. For example, anodic α-methoxylation of N-formylpiperidine provides a precursor to an N-formyliminium ion, enabling the introduction of carbon nucleophiles at the 2-position of the piperidine ring.
Cleavage of the N-Formyl Moiety
Acidic Hydrolysis: The N-formyl group can be hydrolyzed under acidic conditions. For simple N-formyl amino acids, heating with dilute hydrochloric acid is effective. google.com For more sensitive molecules like peptides, milder conditions such as methanolic HCl at room temperature for an extended period are used to prevent cleavage of other bonds. google.com
Basic/Nucleophilic Cleavage: The formyl group can also be removed under basic or nucleophilic conditions.
Hydrazine (B178648): Reacting the N-formylated compound with hydrazine or a substituted hydrazine at a controlled acidic pH (typically between 1 and 3.5) can effectively remove the formyl group.
Aminolysis: Cleavage with amines like ethanolamine (B43304) or ethylenediamine (B42938) in solvents such as dichloromethane (B109758) or dimethylformamide has been shown to be effective, particularly in solid-phase peptide synthesis.
Enzymatic Cleavage: Specific enzymes, such as N-substituted formamide deformylases, can catalyze the hydrolysis of N-substituted formamides to the corresponding amine and formate, offering a highly selective and mild method for deformylation. pnas.org
The following table summarizes common deformylation methods.
| Method | Reagent(s) | Conditions | Key Feature |
| Acidic Hydrolysis | Dilute HCl | Heating | Simple and inexpensive. google.com |
| Acidic Alcoholysis | HCl in Methanol (B129727) | Room Temperature, 48h | Milder conditions for sensitive substrates. google.com |
| Hydrazinolysis | Hydrazine | Acidic pH (1-3.5) | Effective for N-formyl peptides. |
| Aminolysis | Ethanolamine | DCM or DMF, 24-48h | Optimized for solid-phase synthesis. |
| Enzymatic | Formamide Deformylase | Aqueous buffer, pH 7-8 | High specificity and mild conditions. pnas.org |
Reactivity of the Piperidine Ring System
The saturated heterocyclic piperidine ring in this compound provides a scaffold for a variety of chemical transformations. The presence of the electron-withdrawing N-formyl group and the hydroxyl group at the C4 position significantly influences the ring's reactivity.
Ring-Opening and Ring-Expansion Reactions
While specific examples of ring-opening and ring-expansion reactions for this compound are not extensively documented, the reactivity of related piperidine derivatives offers insights into potential transformations. For instance, certain substituted piperidines can undergo ring-opening through oxidative processes. mdpi.com A consecutive oxidative ring opening and reductive ring closure has been utilized in the stereocontrolled synthesis of fluorine-containing piperidines from cyclic diols. mdpi.com This process involves an unstable dialdehyde (B1249045) intermediate which then undergoes double reductive amination. mdpi.com
Furthermore, ring contraction of α-acylated cyclic piperidines to yield cis-1,2-disubstituted cyclopentane (B165970) scaffolds has been achieved through visible light-mediated Norrish type II reactions. nih.gov This methodology has proven effective for a range of saturated heterocycles, including piperidines. nih.gov
Oxidative and Reductive Transformations of the Saturated Heterocycle
The saturated piperidine ring can be subjected to both oxidative and reductive transformations, often targeting the carbon-hydrogen bonds or the nitrogen atom.
Oxidative Transformations: The oxidation of N-acylpiperidines, such as the N-formyl group in the title compound, can lead to the formation of N-acyliminium ions as reactive intermediates. nih.gov These ions are valuable in synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Methods to generate these intermediates include electrochemical oxidation and chemical oxidation using reagents like hypervalent iodine compounds. nih.gov For example, the anodic methoxylation of N-formylpiperidine in an electrochemical flow cell can produce a methoxylated piperidine, which serves as a precursor to an N-formyliminium ion. nih.gov This intermediate can then react with various carbon nucleophiles. nih.gov
The oxidation of N-acylpiperidines with iron(II)-hydrogen peroxide has been shown to yield the corresponding piperidin-2-ones (lactams). researchgate.net
| Oxidizing System | Substrate | Product |
| Fe(II)-H₂O₂ | N-acylpiperidines | Piperidin-2-ones |
| Anodic Methoxylation | N-formylpiperidine | 2-Methoxylated N-formylpiperidine |
| Hypervalent Iodine Reagents | Carbamate protected N-heterocycles | CH-functionalized products |
Reductive Transformations: The reduction of the piperidine ring itself is less common under standard conditions due to its saturated nature. However, the functional groups attached to the ring can influence its reductive stability. The N-formyl group can be reduced under specific conditions. For example, the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, can be used for the N-methylation of piperidines, implying a reductive transformation of an intermediate derived from the formyl group. nih.gov
The reduction of 4-hydroxypiperidine derivatives can also be achieved. For instance, the partial reduction of γ,δ-unsaturated nitriles can lead to γ,δ-unsaturated amines, which can then be condensed with aldehydes to form 4-hydroxypiperidine derivatives. google.com
Proton Transfer and Deprotonation Equilibria within Related Piperidine Structures
The acidity and basicity of the protons within the piperidine ring system are fundamental to its reactivity. The equilibrium of proton transfer reactions is determined by the relative stability of the resulting conjugate acids and bases. libretexts.org
In piperidine derivatives, the nitrogen atom is basic and can be protonated. The pKa of the conjugate acid of piperidine is approximately 11.2, indicating it is a relatively strong base. However, the presence of the electron-withdrawing N-formyl group in this compound significantly reduces the basicity of the nitrogen atom. The predicted pKa for N-formylpiperidine is around -0.44. guidechem.com
Proton transfer is a key step in many reactions catalyzed by piperidine, such as the Knoevenagel condensation. acs.org The mechanism often involves the formation of an iminium ion, followed by deprotonation of a carbon acid to form an enolate, which then acts as a nucleophile. acs.org The elimination of the piperidine catalyst regenerates the base for the next catalytic cycle. acs.org These mechanistic principles can be extended to understand potential reactions involving this compound, where proton transfer to and from the hydroxyl group and at the alpha-carbon positions could play a role in its reactivity.
| Compound/Functional Group | pKa (approximate) | Role in Proton Transfer |
| Piperidine (conjugate acid) | 11.2 | Protonated form |
| N-Formylpiperidine (predicted) | -0.44 | Reduced basicity at Nitrogen |
| Hydroxyl Group | Variable | Can act as proton donor or acceptor |
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxypiperidine 1 Carbaldehyde
Vibrational Spectroscopy for Conformational and Bonding Analysis
Table 1: Predicted FT-IR Spectral Data for 4-Hydroxypiperidine-1-carbaldehyde based on N-Formylpiperidine Analogue
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H Stretch | 3400-3200 | Broad, Strong |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium to Strong |
| C=O Stretch (Amide I) | ~1670-1640 | Strong |
| C-N Stretch | ~1450-1400 | Medium |
| C-O Stretch | ~1100-1000 | Medium |
Data is predicted based on characteristic group frequencies and spectra of analogous compounds.
Table 2: Predicted FT-Raman Spectral Data for this compound based on N-Formylpiperidine Analogue
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| C-H Stretch (Aliphatic) | 3000-2850 | Strong |
| C=O Stretch (Amide I) | ~1670-1640 | Weak to Medium |
| CH₂ Bending/Scissoring | ~1450 | Medium |
| C-N Stretch | ~1200-1000 | Medium |
| Ring Breathing Modes | ~900-700 | Medium to Strong |
Data is predicted based on characteristic group frequencies and spectra of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. High-resolution NMR allows for the precise assignment of proton (¹H) and carbon-¹³ (¹³C) nuclei, while variable temperature NMR provides insights into the dynamic processes occurring in the molecule.
Although specific experimental NMR data for this compound are not available in the cited literature, the spectra of N-formylpiperidine and 4-hydroxypiperidine (B117109) can be used to predict the chemical shifts. nih.govchemicalbook.comchemicalbook.com The ¹H NMR spectrum of this compound is expected to show a characteristic signal for the formyl proton (-CHO) in the downfield region, typically around 8.0 ppm. The protons on the piperidine (B6355638) ring will appear as a series of multiplets in the upfield region. The presence of the hydroxyl group at the C4 position will influence the chemical shifts of the adjacent protons.
The ¹³C NMR spectrum will provide information on the carbon framework. A key signal will be the carbonyl carbon of the formyl group, expected around 160-165 ppm. The carbons of the piperidine ring will resonate in the aliphatic region, with the carbon bearing the hydroxyl group (C4) shifted downfield compared to the other ring carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | ~8.0 (s) | ~162 |
| H2, H6 | ~3.5-3.8 (m) | ~40-45 |
| H3, H5 | ~1.5-1.9 (m) | ~30-35 |
| H4 | ~3.9-4.2 (m) | ~65-70 |
| OH | Variable | - |
Predicted values are based on data from N-formylpiperidine and 4-hydroxypiperidine. 's' denotes singlet, 'm' denotes multiplet.
The N-formyl group in this compound can exist in two planar conformations (E and Z) due to the partial double bond character of the C-N amide bond. This restricted rotation leads to conformational isomers that can be studied using Variable Temperature (VT) NMR. At low temperatures, the interconversion between these conformers is slow on the NMR timescale, and separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals and eventually a time-averaged spectrum at higher temperatures. The study of these dynamic changes allows for the determination of the energy barrier to rotation around the amide bond.
X-ray Crystallography for Solid-State Structure Determination of Analogues
While a crystal structure for this compound is not reported, the X-ray structure of a complex containing N-formylpiperidine as a ligand provides valuable information on its solid-state conformation. publish.csiro.au In the crystal structure of aquatetrakis(N-formylpiperidine)dioxouranium(VI) bisperchlorate, the N-formylpiperidine ligand coordinates to the uranium atom through the carbonyl oxygen. The piperidine ring adopts a chair conformation, which is the most stable conformation for such six-membered rings. The formyl group is essentially planar with the nitrogen atom. The bond lengths and angles within the N-formylpiperidine moiety are consistent with those expected for a tertiary amide. This structural information for a close analogue provides a reliable model for the likely solid-state conformation of this compound. Further crystallographic studies on N-acylpiperidine derivatives also show the prevalence of the chair conformation for the piperidine ring. nih.govresearchgate.net
Table 4: Selected Bond Lengths and Angles for N-Formylpiperidine in a Uranyl Complex publish.csiro.au
| Bond/Angle | Value |
| U=O | 1.76(2) Å |
| U-O (formyl) | 2.379(8), 2.396(13) Å |
| O=U=O | 177.8(3)° |
| O-U-O (equatorial) | 70.3(3) - 73.6(3)° |
Data from the crystal structure of UO₂(OCHN(CH₂)₅)₄(H₂O)₂.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of a molecule provides valuable information regarding its electronic structure and the transitions that occur between different energy levels upon absorption of ultraviolet or visible light. For this compound, the chromophore of primary interest is the N-formyl group (-N-CHO), which is directly attached to the piperidine ring. The lone pair of electrons on the nitrogen atom can interact with the π-system of the carbonyl group, influencing its electronic transitions.
The UV-Vis spectrum of amides and related compounds is typically characterized by two main absorption bands: a weak band at longer wavelength resulting from an n → π* transition and a more intense band at shorter wavelength corresponding to a π → π* transition.
Detailed Research Findings
While specific, detailed experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the electronic transitions can be understood by examining related structures and theoretical principles. A study on 4-hydroxypiperidine, the parent amine, indicated that charge transfer occurs within the molecule, a phenomenon that would be modulated by the introduction of the formyl group. nih.gov The formyl group introduces a carbonyl functionality, which is the primary site of the characteristic electronic transitions.
The electronic spectrum of ligands containing a carbonyl group typically shows a band assigned to the n → π* transition. researchgate.net In the case of this compound, the lone pair of electrons on the nitrogen atom of the piperidine ring can delocalize into the carbonyl group of the formyl moiety. This interaction raises the energy of the n orbital and can lead to a blue shift (hypsochromic shift) of the n → π* transition compared to a simple aldehyde.
Furthermore, the electronic spectrum of compounds with a carbonyl group can exhibit a π → π* transition, which is generally more intense than the n → π* transition. researchgate.net The presence of the hydroxyl group at the C-4 position of the piperidine ring is not expected to significantly influence the main electronic transitions of the distant N-formyl chromophore, as it is not in direct conjugation.
To provide a comparative context, the UV-Vis spectral data for related N-acyl compounds are presented below. These values offer an insight into the expected absorption regions for this compound. For instance, a study on the electronic absorption spectra of various substituted pyridines, which also contain nitrogen in a ring and can have carbonyl-containing substituents, identified n → π* transitions around 365 nm and π → π* transitions around 285 nm. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Analogous Carbonyl-Containing Compounds
| Compound/Functional Group | λmax (nm) | Transition | Molar Absorptivity (ε) | Solvent |
| Simple Aldehydes (general) | ~290 | n → π | Low (~15) | Hexane |
| Simple Amides (general) | ~220 | n → π | ~100 | Water |
| 2-Aminobenzohydrazide | 291 | n → π | - | - |
| 2-Aminobenzohydrazide | 366 | π → π | - | - |
This table presents generalized data for compounds with similar chromophores to provide a likely context for the electronic transitions of this compound.
The study of electronic transitions through UV-Vis spectroscopy, often complemented by theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT), can provide a deeper understanding of the molecular orbital interactions. nih.gov For 4-hydroxypiperidine, theoretical calculations have been used to complement experimental findings regarding intramolecular charge transfer. nih.gov A similar synergistic approach would be highly beneficial for the detailed characterization of the electronic properties of this compound.
Computational Chemistry and Theoretical Studies of 4 Hydroxypiperidine 1 Carbaldehyde
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide range of molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches like the Hartree-Fock method.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of many-body systems in chemistry and physics. DFT calculations have been employed to investigate the properties of piperidine (B6355638) derivatives. nih.gov For instance, studies on related piperidine compounds have utilized DFT at the B3LYP/6-311G** level to predict heats of formation and evaluate thermal stability. nih.gov
In the broader context of similar molecular scaffolds, DFT has been used to analyze vibrational spectra, molecular structure, and bonding features. For the related compound 4-Hydroxypiperidine (B117109), DFT methods such as BLYP and B3LYP with a 6-311G(d,p) basis set have been used to calculate molecular geometry and harmonic vibrational frequencies. nih.gov The analysis of such compounds often involves assessing the stability arising from hyperconjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. nih.gov
Ab Initio Hartree-Fock Methodologies
Ab initio Hartree-Fock (HF) methods represent another cornerstone of quantum chemical calculations. While often considered a starting point for more sophisticated methods that account for electron correlation, HF is valuable for providing initial approximations of molecular orbitals and electronic properties. In the study of N-substituted piperidine derivatives, computational methods, including HF, are used to perform conformational searches and analyze the resulting low-energy conformers. researchgate.net These theoretical geometries are then validated by comparing calculated nuclear magnetic resonance (NMR) chemical shifts with experimental data, a process that relies on the accuracy of the initial geometric and electronic structure calculations. researchgate.net
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Molecular geometry optimization and conformational analysis are computational procedures used to find the most stable arrangement of atoms in a molecule.
For piperidine derivatives, conformational analysis is particularly important due to the flexibility of the six-membered ring. Theoretical studies on N-substituted piperidines involve a conformational search to identify the lowest energy conformers. researchgate.net The geometries of these conformers are then fully optimized using methods like DFT. researchgate.net For the parent compound, 4-hydroxypiperidine, it is known to exist in different polymorphic forms where the conformation of the NH group (axial vs. equatorial) differs, a feature that can be investigated computationally. researchgate.net The relative energies of different conformers, such as those with axial or equatorial substituents, are calculated to determine the most stable structures.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical behavior. Descriptors derived from quantum chemical calculations provide a quantitative measure of a molecule's reactivity and the nature of its interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are important descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
For related compounds, FMO analysis has shown that the charge transfer within the molecule can be predicted by the calculated HOMO and LUMO energies. nih.gov In the analysis of various heterocyclic compounds, the selection of the appropriate frontier orbitals (e.g., HOMO, HOMO-1, LUMO, or LUMO+1) is crucial for correlating with observed reactivity trends in processes like nucleophilic substitution. wuxibiology.com
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | Typically negative (eV) | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| ELUMO | Typically positive or less negative (eV) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Positive (eV) | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com
Vibrational Frequency Calculations and Spectral Interpretations
Vibrational frequency analysis is a fundamental tool for the interpretation of infrared (IR) and Raman spectra. For molecules structurally related to 4-Hydroxypiperidine-1-carbaldehyde, such as 4-Hydroxypiperidine (4-HP), extensive theoretical calculations have been performed to assign vibrational modes. nih.gov
Theoretical calculations for the vibrational frequencies of the related compound 4-HP have been carried out using DFT methods, specifically B3LYP with a 6-311G(d,p) basis set. nih.gov The assignments of the vibrational spectra are often supported by normal coordinate analysis (NCA) following the Scaled Quantum Mechanical Force Field (SQMFF) methodology. nih.gov For quinoline-4-carbaldehyde, another related molecule, Hartree-Fock (HF) and B3LYP methods with the 6-311++G(d,p) basis set have been used to determine vibrational frequencies. nih.gov
The addition of a carbaldehyde group to the piperidine nitrogen introduces characteristic vibrational modes. The C=O stretching vibration is one of the most prominent and is expected to appear in a specific region of the IR spectrum. The position of this band can be influenced by the electronic environment and potential intramolecular interactions.
A detailed assignment of the principal vibrational modes for the related 4-Hydroxypiperidine is presented in the table below, based on computational studies. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H Stretch | 3658 | 3369 | 3367 |
| N-H Stretch | 3374 | 3320 | - |
| CH₂ Asymmetric Stretch | 3010 | 2945 | 2950 |
| CH₂ Symmetric Stretch | 2948 | 2854 | 2855 |
| C-O Stretch | 1080 | 1078 | 1079 |
| C-N Stretch | 1105 | 1100 | 1101 |
This data is for 4-Hydroxypiperidine and serves as a reference for the parent structure. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate charge delocalization, hyperconjugative interactions, and the stability of molecular systems. nih.gov For 4-Hydroxypiperidine, NBO analysis has revealed significant intramolecular charge transfer (ICT) interactions. nih.gov These interactions are quantified by the second-order perturbation energy, E(2), which indicates the energetic stabilization resulting from electron delocalization from a donor NBO to an acceptor NBO. eurjchem.com
In the case of 4-Hydroxypiperidine, the stability of the molecule is attributed to hyperconjugative interactions. nih.gov The analysis shows a transfer of electron density to sigma* antibonding orbitals, which confirms the occurrence of ICT within the molecule. nih.gov The introduction of the electron-withdrawing carbaldehyde group at the nitrogen atom in this compound is expected to significantly influence these interactions. The lone pair of the nitrogen atom would participate in resonance with the carbonyl group, leading to a substantial charge delocalization.
The key hyperconjugative interactions in the related 4-Hydroxypiperidine are summarized in the table below. nih.gov
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N₅ | σ(C₄-C₁₀) | 2.85 |
| LP(1) N₅ | σ(C₆-C₁₁) | 2.85 |
| LP(1) O₁₃ | σ(C₁-C₂) | 1.12 |
| LP(1) O₁₃ | σ(C₃-C₄) | 1.12 |
This data is for 4-Hydroxypiperidine and illustrates the types of interactions present in the piperidine ring. nih.gov
Solvent Effect Modeling on Electronic Properties and Spectra
The electronic properties and spectra of molecules can be significantly influenced by the solvent environment. Computational models are employed to simulate these effects. The Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM) are commonly used methods to account for the bulk electrostatic effects of a solvent. eurjchem.com
For molecules like this compound, theoretical studies in different solvents can predict shifts in UV-Vis absorption maxima and changes in electronic properties such as the HOMO-LUMO energy gap. For instance, studies on similar heterocyclic compounds have shown that the molecular geometry and the mole fractions of stable conformers can be solvent-dependent. researchgate.net
In a study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, the IEFPCM model was used to simulate the effects of ethanol (B145695), dimethylsulfoxide (DMSO), and water. eurjchem.com Time-Dependent Density Functional Theory (TD-DFT) calculations are often used in conjunction with these solvent models to predict the electronic absorption spectra. nih.gov For 4-Hydroxypiperidine, the UV spectrum was calculated using TD-DFT in an ethanol solution, and the results were found to complement the experimental findings. nih.gov
The calculated HOMO and LUMO energies provide insights into the charge transfer possibilities within the molecule, which can be modulated by the solvent polarity. nih.gov
Applications and Advanced Synthetic Utility of 4 Hydroxypiperidine 1 Carbaldehyde
Strategic Building Block in Complex Molecular Architectures
The inherent reactivity of its dual functional groups makes 4-Hydroxypiperidine-1-carbaldehyde a powerful tool for synthetic chemists. The hydroxyl group can undergo reactions such as esterification, etherification, and oxidation, while the N-formyl group can be involved in reductions, additions, or serve as a protecting group that can be later removed or modified. This versatility is key to its utility in building complex molecules.
Scaffold Diversification and Subsequent Functionalization
The 4-hydroxypiperidine (B117109) framework is a common motif in many biologically active compounds. This compound serves as an excellent starting material for scaffold diversification, allowing for the systematic modification of the core structure to generate libraries of related compounds. The N-formyl group can be readily converted to other functionalities, or removed to allow for N-alkylation or N-arylation, while the C-4 hydroxyl group provides another point for modification.
For instance, derivatives of 4-hydroxypiperidine are crucial intermediates in the synthesis of pharmacologically active substances. google.comgoogle.com By modifying the substituents on the piperidine (B6355638) ring, a wide range of derivatives can be prepared. Six substituted phenacyl derivatives of 4-hydroxypiperidine have been synthesized and characterized, demonstrating the potential for creating diverse molecular structures from this core. nih.gov These modifications are essential for exploring the chemical space around a particular scaffold and for optimizing the biological activity of a lead compound.
Construction of Novel Heterocyclic Systems
The piperidine ring is a fundamental component of numerous natural products and synthetic drugs. This compound is not only a versatile scaffold itself but also a key intermediate in the construction of more complex, fused, and spirocyclic heterocyclic systems.
One notable application is in the synthesis of spiro-heterocycles. Piperidin-4-one derivatives, which can be accessed from 4-hydroxypiperidine precursors, are versatile building blocks for creating spiro-piperidine derivatives. nih.govresearchgate.net These complex structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to high-affinity interactions with biological targets. For example, a series of spiro-piperidine derivatives have been synthesized and evaluated for their potential as antileishmanial agents. nih.govresearchgate.net Furthermore, 4-hydroxypiperidine derivatives can be converted into potent analgesics with a benzomorphan (B1203429) structure, showcasing their role in building fused heterocyclic systems. google.com The reactivity of the aldehyde and hydroxyl groups can be strategically employed in cyclization reactions to form new rings fused to the piperidine core.
| Precursor Scaffold | Resulting Heterocyclic System | Potential Application |
| 4-Hydroxypiperidine derivative | Spiro-piperidine | Antileishmanial Agents nih.govresearchgate.net |
| 4-Hydroxypiperidine derivative | Benzomorphan | Analgesics google.com |
Role in the Synthesis of Scaffolds for Bioactive Molecular Design
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The ability of this compound to serve as a precursor to diverse and complex piperidine-containing molecules makes it highly valuable in the design and synthesis of new therapeutic agents.
Precursor in Scaffold Modification for Advanced Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, involving the synthesis and biological evaluation of a series of related compounds to understand how chemical structure affects biological activity. The dual functionality of this compound makes it an ideal starting point for generating the chemical diversity required for SAR studies.
The aldehyde can be used in reactions like reductive amination to introduce a wide variety of substituents on the nitrogen atom, while the hydroxyl group can be modified to explore the impact of different groups at the C-4 position. This systematic modification allows for a detailed exploration of the SAR for a given biological target. For example, substituted phenacyl derivatives of 4-hydroxypiperidine have been synthesized to screen for analgesic activity, with halogenated derivatives showing promising results. nih.govresearchgate.net This demonstrates how modifications around the 4-hydroxypiperidine core can lead to the identification of key structural features for biological activity.
Contribution to Piperidine-Containing Alkaloid Mimics and Natural Product Analogues
Many piperidine-containing alkaloids from natural sources exhibit potent biological activities. Synthesizing mimics and analogues of these natural products is a common strategy in drug discovery to develop new compounds with improved properties. This compound provides a valuable chiral pool starting material for the synthesis of such molecules.
Its structure is embedded within numerous complex natural products, and its use as a building block allows for the creation of analogues that mimic the spatial arrangement and functionality of these natural alkaloids. A significant example is the use of 4-hydroxypiperidine derivatives as key intermediates in the synthesis of morphine-like analgesics. google.com Specifically, a substituted 4-hydroxypiperidine can be converted into a 6,7-benzomorphan, which is the core structure of a class of potent opioid analgesics. google.com This highlights the direct contribution of this scaffold to the synthesis of complex molecules that mimic the structure and function of natural alkaloids.
Building Block for Fluorescent Markers and Dyes
While direct examples of this compound being used in the synthesis of fluorescent dyes are not extensively reported, the chemical functionalities present in the molecule are highly relevant for such applications. N-heterocyclic compounds form the core of many fluorescent dyes used in biological imaging. mdpi.com
The synthesis of various fluorescent probes, such as those based on the BODIPY core or cyanine (B1664457) dyes, often involves condensation reactions with aldehydes or the functionalization of heterocyclic amines. mdpi.com For instance, novel N,N-difluoroboryl complexes with fluorescent properties have been synthesized through the condensation of a hydroxyl-substituted carbaldehyde with anilines. mdpi.com The structure of this compound, containing both a heterocyclic amine (after de-formylation) and an aldehyde group, makes it a plausible candidate for the synthesis of novel fluorescent markers. The piperidine scaffold could be incorporated into a larger conjugated system to tune the photophysical properties of a dye. The synthesis of rhodamine dyes, which are important fluorescent probes, can also proceed from precursors that are amenable to the types of chemical transformations possible with this building block. nih.gov
Intermediate in Agrochemical Synthesis
While direct evidence of this compound's use in commercially available agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in various compounds investigated for agrochemical applications. The piperidine ring, in particular, is a common scaffold in molecules designed as herbicides, insecticides, and fungicides. The development of new agrochemicals is a continuous process driven by the need for more effective and environmentally benign products.
Research into new agrochemicals often involves the synthesis and screening of numerous candidate compounds. The functional groups of this compound, the hydroxyl and carbaldehyde groups, allow for a variety of chemical transformations, making it a useful building block for creating diverse libraries of compounds for high-throughput screening in agrochemical research. The synthesis of novel molecules is crucial for discovering active ingredients that can protect crops from pests and diseases. researchgate.net
Development of Polymeric Materials Incorporating Piperidine Moieties
The incorporation of piperidine moieties into polymeric structures has been a subject of interest for developing advanced materials with specific properties. While the direct use of this compound in polymerization is not widely reported, the functionalized piperidine ring it possesses is a key structural element in various polymers. These polymers can exhibit unique characteristics, such as temperature-responsive behavior, which are valuable for a range of applications.
For instance, polymers containing piperidine-based structures have been synthesized and studied for their potential as kinetic hydrate (B1144303) inhibitors (KHIs), which are crucial in the oil and gas industry to prevent the formation of gas hydrates in pipelines. acs.org Research has shown that polymers with pendant piperidine rings can exhibit both upper and lower critical solution temperatures (UCST and LCST), a desirable property for KHI performance. acs.orgnih.gov The specific positioning of functional groups on the piperidine ring can influence these temperature-responsive properties. nih.gov
Furthermore, piperidine-based polymeric films have been explored for their potential in drug delivery applications. nih.gov These films can offer controlled release of therapeutic molecules and may possess antimicrobial properties. nih.gov The development of such materials highlights the versatility of the piperidine scaffold in creating functional polymers. The synthesis of these polymers often involves the polymerization of monomers containing the piperidine ring, which can be functionalized with various groups to tailor the final properties of the material.
Table 1: Examples of Polymers Incorporating Piperidine Moieties and Their Properties
| Polymer Name | Monomer Unit | Key Properties | Potential Applications |
|---|---|---|---|
| Poly(N-acryloyl-nipecotamide) (PNANAm) | N-acryloyl-nipecotamide | Upper Critical Solution Temperature (UCST) | Kinetic Hydrate Inhibitors |
| Poly(N-acryloyl-isonipecotamide) (PNAiNAm) | N-acryloyl-isonipecotamide | Upper Critical Solution Temperature (UCST) | Kinetic Hydrate Inhibitors |
| Poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm) | N-acryloyl-N,N-diethylnipecotamide | Lower Critical Solution Temperature (LCST) | Kinetic Hydrate Inhibitors |
| Piperidine-based sodium alginate/poly(vinyl alcohol) films | 3-oxo-3-(piperidin-1-yl) propanenitrile | Antimicrobial activity, good mechanical properties | Bioactive films for drug delivery |
Applications in Advanced Peptide Synthesis Methodologies
In the realm of peptide synthesis, the strategic use of specialized building blocks and coupling reagents is paramount for the efficient and successful construction of complex peptide chains. While this compound itself is not a standard amino acid, its structural features and those of its derivatives can be relevant in the broader context of peptide and peptidomimetic synthesis.
The process of forming a peptide bond involves the activation of a carboxylic acid group on one amino acid and its subsequent reaction with the amino group of another. bachem.com This process is facilitated by coupling reagents to ensure high efficiency and minimize side reactions like racemization. bachem.compeptide.com Various classes of coupling reagents have been developed, including carbodiimides, phosphonium (B103445) salts, and aminium salts. bachem.comresearchgate.net
The relevance of compounds like this compound in this field lies in their potential use as scaffolds for creating peptidomimetics or as specialized reagents. For instance, the piperidine ring can serve as a constrained scaffold to mimic the secondary structure of peptides. The functional groups on this compound could be modified to introduce peptide-like side chains, leading to the synthesis of molecules that can mimic or inhibit the function of natural peptides.
Furthermore, derivatives of 4-hydroxypiperidine have been used in the synthesis of compounds with potential biological activity, which often involves peptide-like structures or interactions with biological targets that also recognize peptides. researchgate.netnih.gov The development of novel coupling reagents and synthetic methodologies is an ongoing area of research in peptide chemistry, aiming for more efficient, cost-effective, and environmentally friendly processes. researchgate.net
Table 2: Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used, can cause racemization without additives. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, less prone to racemization. bachem.compeptide.com |
| Aminium Salts | HBTU, HATU, TBTU | Effective coupling reagents, can sometimes lead to side reactions. bachem.com |
| Immonium-type | CDI | Useful for forming amides, esters, and thioesters. peptide.com |
| Organophosphorus | DEPBT | Causes very little racemization, useful for sensitive amino acids. bachem.compeptide.com |
Q & A
Q. How should researchers address crystallographic disorder in this compound structures?
Q. What statistical methods are suitable for analyzing biological activity data of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
